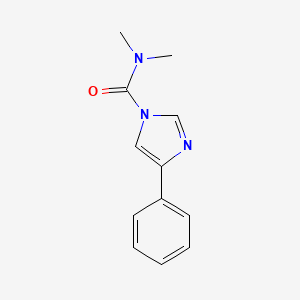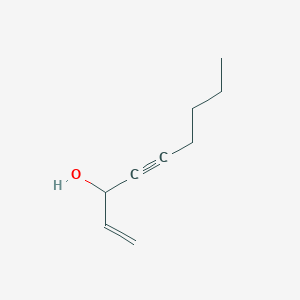
3-bromo-N-(4-hydroxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(4-hydroxyphenyl)propanamide is an organic compound with the molecular formula C9H10BrNO2 It consists of a bromine atom, a hydroxyphenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-hydroxyphenyl)propanamide typically involves the bromination of N-(4-hydroxyphenyl)propanamide. One common method includes the reaction of N-(4-hydroxyphenyl)propanamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-hydroxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can replace the bromine atom.
Major Products Formed
Oxidation: Formation of 3-bromo-N-(4-oxophenyl)propanamide.
Reduction: Formation of 3-bromo-N-(4-hydroxyphenyl)propylamine.
Substitution: Formation of 3-azido-N-(4-hydroxyphenyl)propanamide or 3-thio-N-(4-hydroxyphenyl)propanamide.
Scientific Research Applications
3-bromo-N-(4-hydroxyphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can facilitate the formation of covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)propanamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-chloro-N-(4-hydroxyphenyl)propanamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
3-iodo-N-(4-hydroxyphenyl)propanamide: Contains an iodine atom, which can affect its reactivity and interactions.
Uniqueness
3-bromo-N-(4-hydroxyphenyl)propanamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for various applications.
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-bromo-N-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C9H10BrNO2/c10-6-5-9(13)11-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H,11,13) |
InChI Key |
MPYGVASCIUZUMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



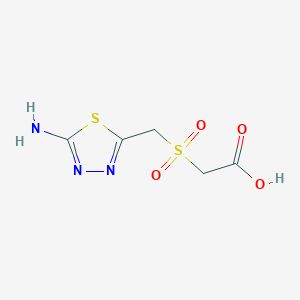
![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)
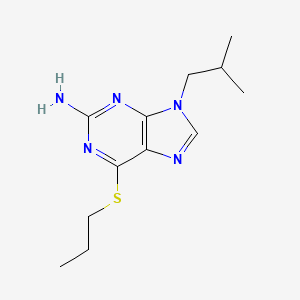
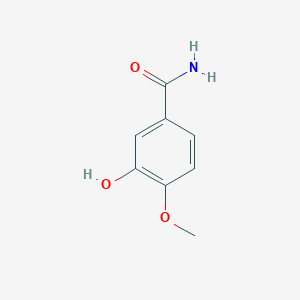
![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)

![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
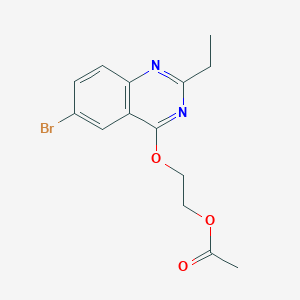
![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
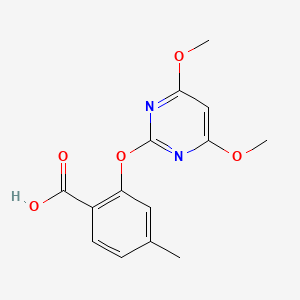
![7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15218783.png)
